2-Chloro-6-methyl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine-4-carboxamide
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Description
“2-Chloro-6-methyl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine-4-carboxamide” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with key intermediates . For example, a Diels–Alder reaction between a key intermediate and another compound can lead to the formation of a correspondent compound . This compound can then be converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds often features intermolecular hydrogen bonding . For example, the carbonyl functional groups can be antiperiplanar, and the molecule can feature intermolecular hydrogen bonding between both N H protons and two counterions with distances within the average N–H⋯O bond lengths .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve rotations and intramolecular hydrogen bonds . For instance, the rotation of the pendant arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group .Physical and Chemical Properties Analysis
The compound is likely to be a colorless or white, crystalline solid . It is also likely to have a mild, sweet odor .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-6-methyl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O/c1-9-6-10(7-13(16)19-9)15(22)20-12-8-18-21-14(12)11-4-2-3-5-17-11/h2-8H,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWJILBZAFZLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)C(=O)NC2=C(NN=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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